

PROTAC Technology for Targeting Chromatin Remodelers: An In-depth Technical Guide

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Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-6

Cat. No.: B15542748

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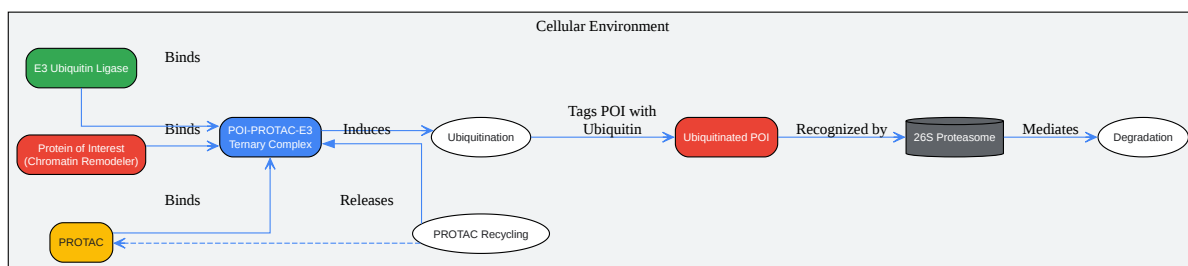
This technical guide provides a comprehensive overview of the application of Proteolysis Targeting Chimera (PROTAC) technology for the targeted degradation of chromatin remodelers. Chromatin remodelers are a class of proteins that play a crucial role in regulating gene expression by altering the structure of chromatin.[1][2] Dysregulation of these proteins is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. [1][2] PROTAC technology offers a novel therapeutic modality to target these proteins for degradation, overcoming some of the limitations of traditional inhibitors.[3][4]

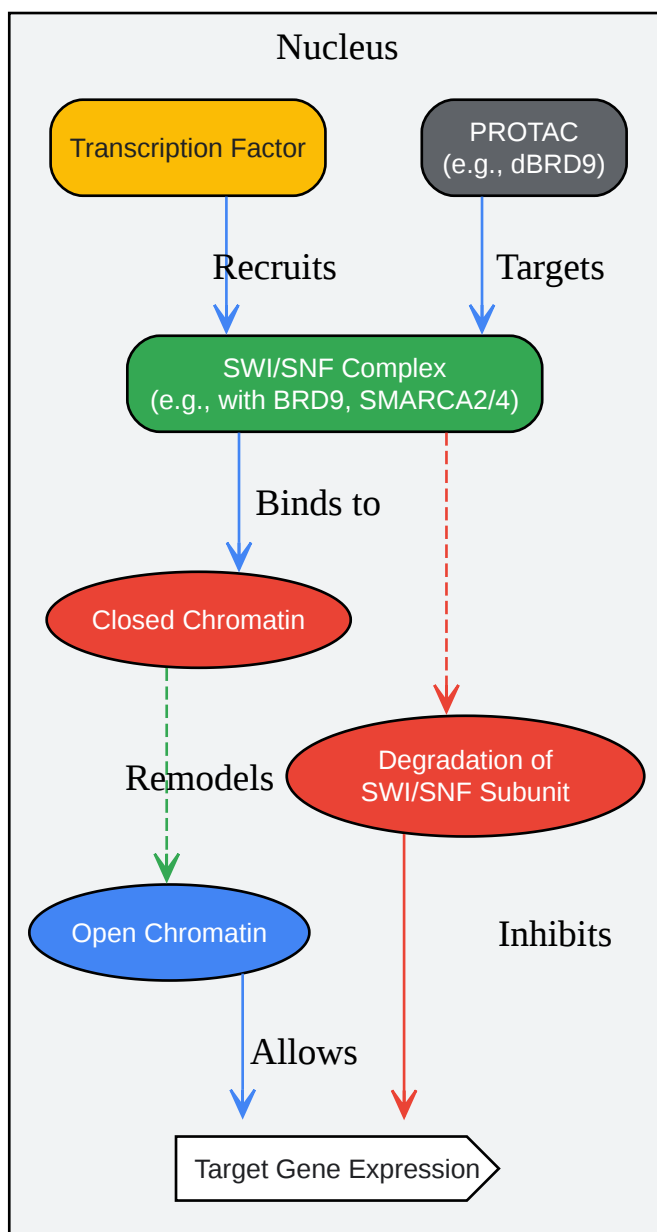
Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein of interest (POI).[3][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[3][5]

The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[3][5][6] This proximity induces the E3 ligase to transfer

ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[3][5][7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[8][9]





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